
6-(Azetidin-3-yl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Azetidin-3-yl)pyridin-3-ol is a heterocyclic compound that features both azetidine and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yl)pyridin-3-ol typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in research can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
6-(Azetidin-3-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted azetidine derivatives.
科学研究应用
6-(Azetidin-3-yl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
作用机制
The mechanism of action of 6-(Azetidin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been studied as a selective estrogen receptor degrader and antagonist . The compound binds to the estrogen receptor, leading to its degradation and inhibition of estrogen-mediated signaling pathways. This mechanism is particularly relevant in the context of breast cancer treatment.
相似化合物的比较
Similar Compounds
6-(Azetidin-3-yl)pyridazin-3-ol: This compound is structurally similar but contains a pyridazine ring instead of a pyridine ring.
6-(Azetidin-3-yl)pyridin-2-ol: This compound has the hydroxyl group positioned at the second carbon of the pyridine ring instead of the third.
Uniqueness
6-(Azetidin-3-yl)pyridin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of azetidine and pyridine rings makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
6-(azetidin-3-yl)pyridin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-1-2-8(10-5-7)6-3-9-4-6/h1-2,5-6,9,11H,3-4H2 |
InChI 键 |
VBPBKGPZQXWCPB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=NC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


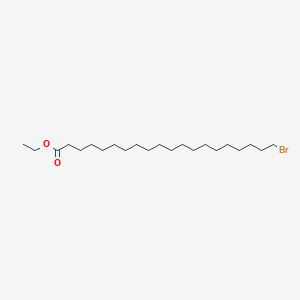
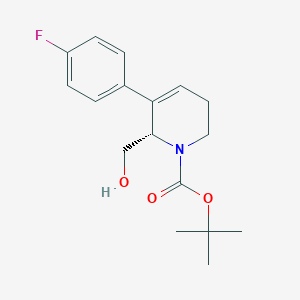
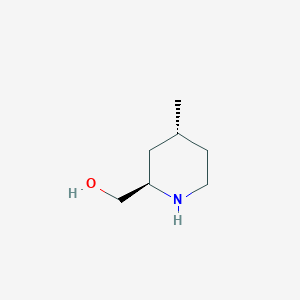
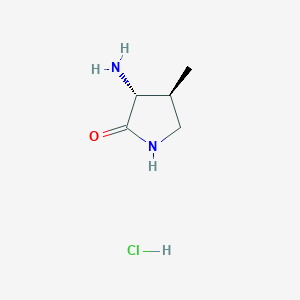
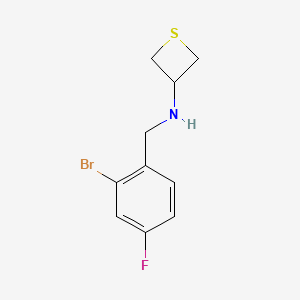



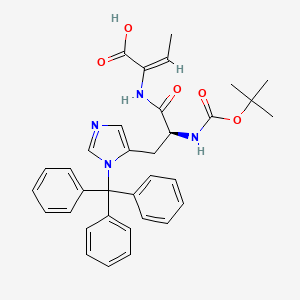
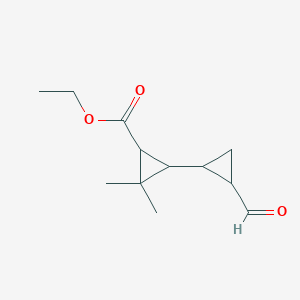

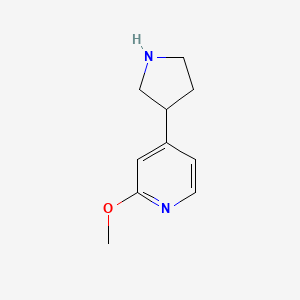

![tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13330553.png)
